![molecular formula C22H23N3O3S3 B3019504 (E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 941941-67-9](/img/structure/B3019504.png)
(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Description
(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23N3O3S3 and its molecular weight is 473.62. The purity is usually 95%.
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Biological Activity
The compound (E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is known for its diverse pharmacological properties. The presence of the thiophenesulfonyl group and the piperidine moiety contributes to its structural complexity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₂S₃ |
Molecular Weight | 374.48 g/mol |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The benzo[d]thiazole moiety is known to exhibit anticancer properties through the inhibition of key signaling pathways.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis.
- Enzyme Interaction : It may act as an inhibitor of specific enzymes linked to cancer progression, such as proteases and kinases.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the benzo[d]thiazole scaffold. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines.
Compound | IC₅₀ (µg/mL) |
---|---|
(E)-N-(5,7-dimethyl...) | 1.61 ± 1.92 |
Doxorubicin | Reference Drug |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazole derivatives are often associated with antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
Case Studies
-
Cytotoxicity Assessment : A study evaluated the cytotoxic effects of thiazole derivatives on glioblastoma cells, revealing that modifications in the thiazole ring significantly impacted their activity.
- Findings : Compounds with electron-donating groups exhibited enhanced cytotoxicity compared to their counterparts lacking such substitutions.
-
Structure-Activity Relationship (SAR) : Research has established that specific substituents on the benzo[d]thiazole ring are crucial for enhancing biological activity.
- Example : The presence of methyl groups at positions 5 and 7 increases lipophilicity and enhances interaction with target proteins.
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S3/c1-4-9-25-18-14-15(2)13-16(3)20(18)30-22(25)23-21(26)17-7-10-24(11-8-17)31(27,28)19-6-5-12-29-19/h1,5-6,12-14,17H,7-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIWUDHZBCKKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)S2)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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